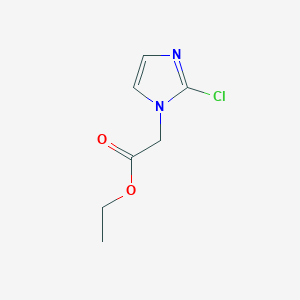

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

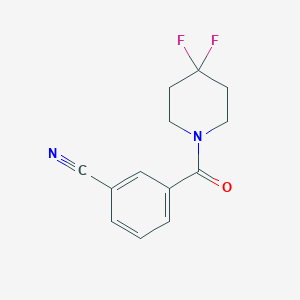

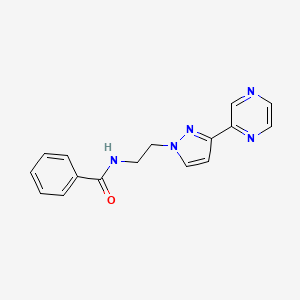

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C7H9ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms .

Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, often involves heterocyclization reactions with different chemical reagents . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate includes a five-membered imidazole ring, a chlorine atom, and an ethyl acetate group . The molecular weight of the compound is 188.61 .Chemical Reactions Analysis

Imidazole derivatives, including ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, are known for their broad range of chemical and biological properties . They are key components in the development of new drugs and show different biological activities .Physical And Chemical Properties Analysis

Ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Synthesis and Biological Activity

Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized through the reaction with ethylchloroacetate and imidazole. This base molecule was further processed to create a variety of Schiff bases and 1,3,4-oxadiazoles, which were then tested for antibacterial activity against common bacteria. This research highlights the potential of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate derivatives in the development of new antibacterial agents (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).

Catalytic and Synthetic Applications

1-Ethyl-3-methylimidazole acetate ([EMIM]OAc) has been identified as an effective catalyst for the synthesis of trisubstituted imidazoles, utilizing ultrasonic irradiation. This method offers several advantages, including the absence of harmful catalysts and high yield at room temperature, showcasing the utility of ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate in facilitating organic reactions (Hongjun Zang et al., 2010).

N-Heterocyclic Carbene (NHC) Catalysts

Imidazol-2-ylidenes, part of the NHC family, have demonstrated efficiency as catalysts in transesterification processes involving ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate. The research indicates that low loadings of these catalysts can facilitate acylation and transesterification reactions at room temperature, suggesting their potential in green chemistry applications (G. Grasa et al., 2003).

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, which could be synthesized from compounds like ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study confirms that these compounds can significantly reduce corrosion, indicating their potential as protective agents in industrial applications (Ke-gui Zhang et al., 2015).

Molecular Docking and Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, possibly derived from ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate, have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications for diabetes treatment. Molecular docking studies have further elucidated the binding modes of these compounds, highlighting their therapeutic potential (Ayesha Babar et al., 2017).

作用機序

While the specific mechanism of action for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate is not explicitly mentioned in the search results, imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

将来の方向性

The future directions for ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate and other imidazole derivatives are likely to involve further exploration of their chemical and biological properties for the development of new drugs . Their broad range of biological activities makes them promising candidates for pharmaceutical research .

特性

IUPAC Name |

ethyl 2-(2-chloroimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOPYJFEZLXRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-chloro-1H-imidazol-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)